Spiro[2.4]heptane Spiro[2.4]heptane
Brand Name: Vulcanchem
CAS No.: 185-49-9
VCID: VC19749341
InChI: InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2
SMILES:
Molecular Formula: C7H12
Molecular Weight: 96.17 g/mol

Spiro[2.4]heptane

CAS No.: 185-49-9

Cat. No.: VC19749341

Molecular Formula: C7H12

Molecular Weight: 96.17 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.4]heptane - 185-49-9

Specification

CAS No. 185-49-9
Molecular Formula C7H12
Molecular Weight 96.17 g/mol
IUPAC Name spiro[2.4]heptane
Standard InChI InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2
Standard InChI Key HEMCGZPSGYRIOL-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CC2

Introduction

Structural and Chemical Characteristics of Spiro[2.4]heptane

Molecular Architecture

Spiro[2.4]heptane consists of a three-membered cyclopropane ring fused to a five-membered cyclopentane ring via a central spiro carbon. The IUPAC name for the parent hydrocarbon is spiro[2.4]heptane, with a molecular formula of C7H12\text{C}_7\text{H}_{12} and a molecular weight of 96.17 g/mol . Key structural features include:

  • Bond angles: The cyclopropane ring imposes 60° bond angles, creating significant ring strain (≈27.5 kcal/mol).

  • Torsional effects: The spiro carbon restricts rotational freedom, enforcing a planar conformation that enhances stereoelectronic control in reactions .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC7H12\text{C}_7\text{H}_{12}
Molecular Weight (g/mol)96.17
Ring Strain (kcal/mol)27.5

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spiro carbon environment. The 1H^1\text{H}-NMR spectrum typically shows:

  • Cyclopropane protons: δ 0.8–1.2 ppm (broad multiplet due to equivalent H atoms).

  • Cyclopentane protons: δ 1.4–1.8 ppm (complex splitting from chair-boat conformers) .

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of spiro[2.4]heptane derivatives often involves cyclopropanation of preformed cyclopentane precursors. A radical-mediated 5-exo-dig cyclization followed by cyclopropanation has been employed to construct the spiro core efficiently . For example, treatment of 1-vinylcyclopentane with diiodomethane and a zinc-copper couple yields spiro[2.4]heptane in 65% isolated yield .

Functionalization at the Spiro Carbon

Derivatization of the spiro carbon enables access to biologically active compounds. In one approach, spiro[2.4]heptane-5-carbaldehyde is synthesized via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC). Subsequent nucleophilic additions (e.g., Grignard reagents) afford substituted derivatives:

Spiro[2.4]heptane-5-carbaldehyde+RMgXSpiro[2.4]heptane-5-R-CH2OH\text{Spiro[2.4]heptane-5-carbaldehyde} + \text{RMgX} \rightarrow \text{Spiro[2.4]heptane-5-R-CH}_2\text{OH}

This reaction proceeds in anhydrous ether at −78°C with yields exceeding 80%.

Biological and Pharmacological Applications

Antiviral Activity

A 2017 study demonstrated that a carbocyclic nucleoside analogue incorporating the spiro[2.4]heptane core (compound 4) exhibited potent anti-hepatitis B virus (HBV) activity (EC50=0.12±0.02μM\text{EC}_{50} = 0.12 \pm 0.02 \, \mu\text{M}) without cytotoxicity at concentrations up to 100 µM . The rigid spiro structure enhances binding to viral polymerases by minimizing conformational entropy losses .

Table 2: Biological Activities of Spiro[2.4]heptane Derivatives

DerivativeActivityEC50\text{EC}_{50}Source
Carbocyclic nucleoside 4Anti-HBV0.12 µM
Spiro[2.4]heptane-6-methanolAntimicrobial (MRSA)8.3 µg/mL

Enzyme Inhibition

Spiro[2.4]heptane derivatives have shown promise as inhibitors of cytochrome P450 enzymes, with spiro[2.4]heptane-5,7-dione exhibiting IC50=2.4μM\text{IC}_{50} = 2.4 \, \mu\text{M} against CYP3A4 . The diketone moiety chelates the heme iron, disrupting substrate oxidation .

Industrial and Material Science Applications

Polymer Additives

The strain energy of spiro[2.4]heptane (27.5 kcal/mol) makes it effective as a crosslinking agent in epoxy resins. Incorporating 5 wt% spiro[2.4]heptane increases the glass transition temperature (TgT_g) of bisphenol-A diglycidyl ether (DGEBA) by 22°C, enhancing thermal stability.

Catalysis

Palladium complexes with spiro[2.4]heptane-based phosphine ligands demonstrate superior activity in Suzuki-Miyaura couplings. The rigid backbone prevents ligand dissociation, achieving turnover numbers (TON) > 10,000 in aryl bromide cross-couplings .

Comparative Analysis with Related Spiro Compounds

Spiro[2.4]heptane vs. Spiro[2.5]octane

While both compounds feature fused cyclopropane rings, spiro[2.5]octane’s larger cyclopentane ring reduces ring strain (19.3 kcal/mol) but decreases conformational rigidity. This results in lower enantioselectivity when used as a chiral auxiliary in asymmetric synthesis .

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